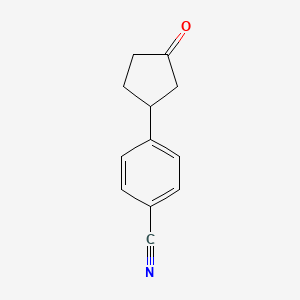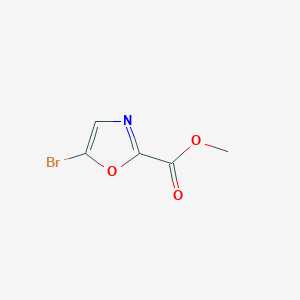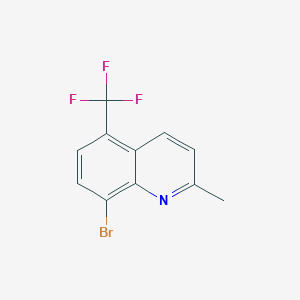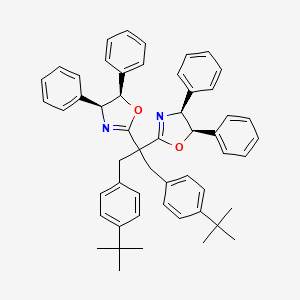![molecular formula C64H29F24O4P B6291484 (4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide CAS No. 2416662-51-4](/img/structure/B6291484.png)
(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide is a useful research compound. Its molecular formula is C64H29F24O4P and its molecular weight is 1348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1348.1420223 g/mol and the complexity rating of the compound is 2210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Research on BODIPY-based materials highlights the potential of these compounds in the development of organic semiconductors for OLED applications. The structural design and synthesis of BODIPY-based organic semiconductors have shown promise in improving the performance of OLED devices, including near-IR emitters, suggesting a potential application area for similar complex organic compounds in electronic and photonic devices (Squeo & Pasini, 2020).
Flame Retardants
The study on novel brominated flame retardants (NBFRs) reviews their occurrence and potential risks, highlighting the environmental and health impacts of these compounds. The demand for safer, more effective flame retardants continues to grow, indicating a potential application area for new chemical compounds that can offer better performance with lower environmental impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Chemosensors
Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors showcases the development of sensitive and selective detection methods for various analytes. This suggests that complex organic compounds, through careful design, can be tailored for applications in chemical sensing, environmental monitoring, and diagnostic tools (Roy, 2021).
Catalytic and Synthetic Applications
Catalytic non-enzymatic kinetic resolution studies demonstrate the importance of chiral catalysts in asymmetric organic synthesis. This indicates a potential application area for complex organic compounds in facilitating stereoselective chemical transformations, which are crucial in pharmaceutical synthesis and material science (Pellissier, 2011).
Propiedades
IUPAC Name |
10,16-bis[3,5-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H29F24O4P/c65-57(66,67)41-15-35(16-42(25-41)58(68,69)70)31-9-32(36-17-43(59(71,72)73)26-44(18-36)60(74,75)76)12-39(11-31)51-23-29-5-1-3-7-49(29)53-54-50-8-4-2-6-30(50)24-52(56(54)92-93(89,90)91-55(51)53)40-13-33(37-19-45(61(77,78)79)27-46(20-37)62(80,81)82)10-34(14-40)38-21-47(63(83,84)85)28-48(22-38)64(86,87)88/h1-28H,(H,89,90) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUXUGCPQHKDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C9=CC(=CC(=C9)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H29F24O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291445.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)
![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291477.png)
